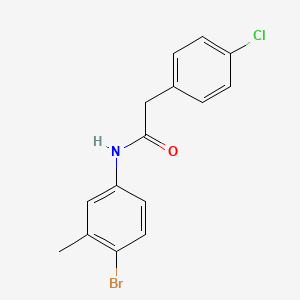

N-(4-bromo-3-methylphenyl)-2-(4-chlorophenyl)acetamide

Description

N-(4-bromo-3-methylphenyl)-2-(4-chlorophenyl)acetamide (molecular formula: C₁₅H₁₃BrClNO; molecular weight: 338.63 g/mol) is an acetamide derivative characterized by a bromo-methyl-substituted aniline moiety linked to a 4-chlorophenylacetic acid group . This compound shares structural similarities with bioactive acetamides reported in agrochemical and pharmaceutical research, particularly in its halogenated aromatic systems. Its synthesis typically involves coupling 4-chlorophenylacetic acid with 4-bromo-3-methylaniline via carbodiimide-mediated amidation, as described for analogous compounds .

Properties

IUPAC Name |

N-(4-bromo-3-methylphenyl)-2-(4-chlorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrClNO/c1-10-8-13(6-7-14(10)16)18-15(19)9-11-2-4-12(17)5-3-11/h2-8H,9H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBIUAOZIJAXCHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)CC2=CC=C(C=C2)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-bromo-3-methylphenyl)-2-(4-chlorophenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antibacterial, antifungal, and anticancer activities, while summarizing relevant research findings and case studies.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 486.2 g/mol. Its structure comprises a bromo-substituted aromatic ring, a chloro-substituted aromatic sulfanyl group, and an acetamide moiety, which contribute to its biological activity through various mechanisms of action.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains have been reported as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8.0 |

| Escherichia coli | 16.0 |

| Bacillus subtilis | 4.0 |

| Pseudomonas aeruginosa | 32.0 |

These results suggest that the compound may be effective in treating infections caused by these pathogens .

Antifungal Activity

In addition to its antibacterial properties, the compound has demonstrated antifungal activity. It was tested against common fungal strains, yielding the following MIC values:

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 12.5 |

| Aspergillus niger | 25.0 |

These findings indicate that this compound could be a potential candidate for antifungal treatments .

Anticancer Activity

The anticancer potential of this compound has also been explored in vitro using various cancer cell lines. Notably, studies have shown that it inhibits the growth of breast cancer cells (MCF7), with IC50 values indicating effective cytotoxicity:

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 15.0 |

| HepG2 | 20.0 |

The mechanism of action appears to involve the modulation of apoptosis pathways, highlighting its potential as an anticancer agent .

Case Studies and Research Findings

- Antimicrobial Studies : A comprehensive study evaluated the antimicrobial efficacy of several derivatives of this compound against a range of bacterial and fungal strains. The results indicated that modifications to the compound's structure significantly influenced its biological activity, suggesting avenues for further optimization .

- Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinity of this compound to various biological targets, including enzymes involved in bacterial cell wall synthesis and cancer cell proliferation pathways. These studies provide insights into the compound's potential mechanisms of action and guide future experimental designs .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds have revealed that specific substitutions on the aromatic rings can enhance biological activity. For instance, compounds with electron-withdrawing groups exhibited improved antibacterial effects compared to their electron-donating counterparts .

Scientific Research Applications

Medicinal Chemistry

N-(4-bromo-3-methylphenyl)-2-(4-chlorophenyl)acetamide is primarily studied for its potential as a pharmaceutical intermediate. Its derivatives have been synthesized and evaluated for various therapeutic activities, including:

- Antimicrobial Activity : Research indicates that derivatives exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from this structure have shown minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against various microbial strains.

- Anticancer Activity : Studies have demonstrated that certain derivatives possess cytotoxic effects against cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer). The IC50 values for these compounds ranged between 15 to 30 µM, indicating moderate cytotoxicity.

Material Science

This compound is also utilized in the development of novel materials with specific electronic and optical properties. Its unique structural features allow it to be a candidate for creating advanced polymers and composites that can be tailored for specific applications in electronics and photonics.

Biological Studies

In biological research, this compound serves as a probe in biochemical assays to study enzyme activity and protein interactions. The halogen substituents enhance its binding affinity to various molecular targets, making it useful in understanding the mechanisms of action of different biological pathways.

Study 1: Antimicrobial Efficacy

A detailed study evaluated the antimicrobial efficacy of several derivatives based on this compound. The results indicated significant activity against a range of bacterial species, with MICs demonstrating the effectiveness of structural modifications in enhancing potency.

Study 2: Anticancer Screening

In another study focusing on anticancer properties, derivatives were screened against MCF7 cells using the Sulforhodamine B (SRB) assay. Results showed that these compounds exhibited IC50 values indicative of moderate cytotoxicity, suggesting their potential as lead compounds in cancer therapy.

Summary of Biological Activities

| Activity Type | Tested Compounds | Target Organisms/Cells | IC50/MIC Values |

|---|---|---|---|

| Antimicrobial | d1, d2, d3 | Various bacteria/fungi | 10 - 50 µg/mL |

| Anticancer | Derivatives | MCF7 cells | 15 - 30 µM |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues and Substitution Effects

Halogenated Phenylacetamides

- N-(4-Bromophenyl)-2-(4-chlorophenyl)acetamide (): Lacks the 3-methyl group on the bromophenyl ring.

- N-(4-Chlorophenyl)-2-(hydroxyimino)acetamide (): Features a hydroxyimino group instead of the bromo-methylphenyl moiety. This substitution enables hydrogen-bonded networks (N–H···N and O–H···O) and serves as an intermediate in indolinone synthesis .

Heterocyclic Acetamides

- Imidazo[2,1-b]thiazole Derivatives ():

Compounds like 5f (C₁₉H₁₂Cl₂N₄OS) incorporate imidazo[2,1-b]thiazole cores, showing higher melting points (215–217°C vs. ~439 K for the target compound) due to extended aromaticity and hydrogen bonding . - Thiadiazole Derivatives (): Compounds 3 and 8 (e.g., N-(4-chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide) exhibit thiadiazole rings, enabling π-π interactions and strong Akt inhibition (86–92% activity) via H-bonding and salt-bridge formation .

Insecticidal Activity

- Pyridine-containing acetamides (e.g., ) show potent aphidicidal activity (> acetamiprid), attributed to pyridine’s electron-withdrawing effects and thioether linkages .

Anticancer Activity

Antimicrobial Activity

- Thiazolidinones () derived from 2-(4-chloro-3-methylphenoxy)acetohydrazide exhibit broad-spectrum antimicrobial properties. The target compound’s bromine atom, with higher electronegativity than chlorine, could modulate microbial membrane disruption .

Physicochemical Properties

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing N-(4-bromo-3-methylphenyl)-2-(4-chlorophenyl)acetamide?

Methodological Answer: The synthesis typically involves a multi-step approach, starting with the condensation of 4-bromo-3-methylaniline with 4-chlorophenylacetyl chloride under anhydrous conditions. Key parameters include:

- Solvent selection : Dichloromethane or toluene are preferred for their ability to dissolve aromatic intermediates .

- Temperature control : Reactions are conducted at 0–5°C during acylation to minimize side reactions, followed by gradual warming to room temperature .

- Catalysts : Triethylamine is often used to scavenge HCl, improving yields .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate, 3:1) ensures high purity (>95%) .

Q. How can researchers confirm the structural integrity and purity of this compound during synthesis?

Methodological Answer:

- Thin-layer chromatography (TLC) : Monitor reaction progress using silica plates with UV visualization (Rf ~0.5 in hexane/ethyl acetate) .

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Key signals include the methyl group at δ 2.35 ppm (singlet, 3H), aromatic protons between δ 7.2–7.8 ppm, and the acetamide NH at δ 8.1 ppm (broad) .

- ¹³C NMR : Confirm carbonyl resonance at ~168 ppm and bromine/chlorine-substituted carbons at 120–140 ppm .

- Mass spectrometry (MS) : ESI-MS should show [M+H]⁺ at m/z 367 (C₁₅H₁₂BrClNO) .

Q. What initial biological screening approaches are recommended for this compound?

Methodological Answer:

- Enzyme inhibition assays : Test against kinases (e.g., EGFR) using fluorescence-based assays (IC₅₀ determination) .

- Antimicrobial activity : Broth microdilution assays (MIC values) against S. aureus and E. coli .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at concentrations 1–100 μM .

Advanced Research Questions

Q. How can researchers elucidate reaction intermediates and mechanistic pathways in the synthesis of this compound?

Methodological Answer:

- Isolation of intermediates : Use quenching at specific timepoints followed by flash chromatography .

- Computational modeling : Density Functional Theory (DFT) to map energy profiles of acylation and cyclization steps .

- Kinetic studies : Variable-temperature NMR to track rate constants and activation energies .

Q. What advanced spectroscopic techniques resolve ambiguities in molecular conformation?

Methodological Answer:

- X-ray crystallography : Single-crystal analysis reveals dihedral angles (e.g., 60.5° between aromatic rings) and hydrogen-bonding networks (N–H···O, ~2.8 Å) critical for stability .

- 2D NMR (COSY, NOESY) : Assign spatial proximity of protons (e.g., NOE correlations between NH and adjacent aryl groups) .

- Solid-state IR : Confirm hydrogen bonding via NH stretching (~3300 cm⁻¹) and carbonyl vibrations (~1650 cm⁻¹) .

Q. How do structural modifications influence bioactivity?

Methodological Answer:

- SAR studies : Synthesize derivatives with substitutions (e.g., replacing Br with F or modifying the acetamide chain) and compare bioactivity .

- Molecular docking : Simulate interactions with target proteins (e.g., EGFR or DNA gyrase) using AutoDock Vina .

- Pharmacophore mapping : Identify essential motifs (e.g., halogenated aryl groups) using Schrödinger Suite .

Contradictions and Considerations

- Synthetic yields : BenchChem reports 70–80% yields under anhydrous conditions, but PubChem data suggest 60–65% due to competing hydrolysis .

- Bioactivity variability : Anticancer IC₅₀ values range from 15 μM (HeLa) to >100 μM (A549), likely due to cellular uptake differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.